1-[4-(benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a benzyloxybenzyl group, and a tetrahydrofuran-2-ylmethyl moiety
Preparation Methods
The synthesis of 1-[4-(benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzyloxybenzyl Intermediate: This step involves the reaction of benzyl alcohol with 4-nitrobenzyl chloride in the presence of a base to form 1-benzyloxy-4-nitrobenzene.
Reduction of the Nitro Group: The nitro group in 1-benzyloxy-4-nitrobenzene is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Formation of the Piperidine Ring: The amine is then reacted with a suitable piperidine derivative to form the piperidine ring.
Introduction of the Tetrahydrofuran-2-ylmethyl Group: The final step involves the reaction of the piperidine intermediate with tetrahydrofuran-2-ylmethyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[4-(Benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds to form various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.
Scientific Research Applications
1-[4-(Benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is utilized in the development of novel materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can enhance neurotransmitter levels, potentially offering therapeutic benefits in neurological conditions.
Comparison with Similar Compounds
1-[4-(Benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Benzyl-4-piperidone: This compound shares the piperidine core but lacks the benzyloxy and tetrahydrofuran-2-ylmethyl groups, resulting in different chemical properties and biological activities.
1-Benzyloxy-4-nitrobenzene: This compound contains the benzyloxy group but lacks the piperidine and tetrahydrofuran-2-ylmethyl moieties, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in the individual components or other related compounds.
Properties
Molecular Formula |
C25H32N2O3 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H32N2O3/c28-25(26-17-24-7-4-16-29-24)22-12-14-27(15-13-22)18-20-8-10-23(11-9-20)30-19-21-5-2-1-3-6-21/h1-3,5-6,8-11,22,24H,4,7,12-19H2,(H,26,28) |
InChI Key |
ALMCLYYSAPXNEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCN(CC2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.